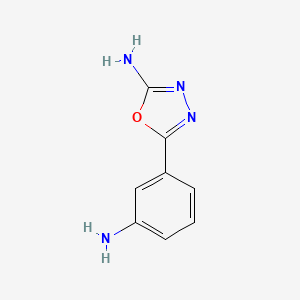
5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring substituted with an aminophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of N,N’-diacylhydrazines under acidic or basic conditions. For instance, the reaction of 3-aminobenzoic acid hydrazide with carbon disulfide followed by cyclization can yield the desired oxadiazole .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This approach can be particularly useful for large-scale production, ensuring efficient and cost-effective synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of fluorescent probes and sensors.
Mécanisme D'action
The mechanism by which 5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other aminophenyl-substituted oxadiazoles and related heterocycles such as:
- 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine
- 5-(2-Aminophenyl)-1,3,4-oxadiazol-2-amine
- 5-(3-Aminophenyl)-1,2,4-oxadiazol-2-amine
Uniqueness
5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
202118-13-6 |
|---|---|
Formule moléculaire |
C8H8N4O |
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
5-(3-aminophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C8H8N4O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,9H2,(H2,10,12) |
Clé InChI |
NWYMVVYNDYQQKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C2=NN=C(O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


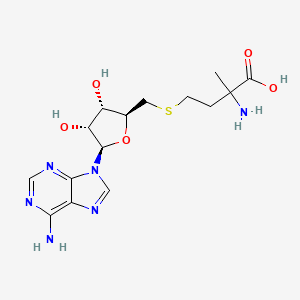
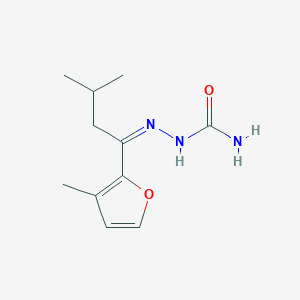

![N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B15210571.png)

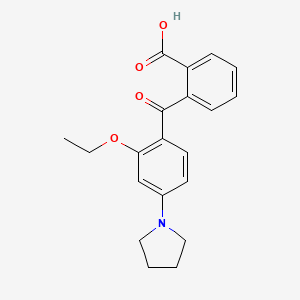


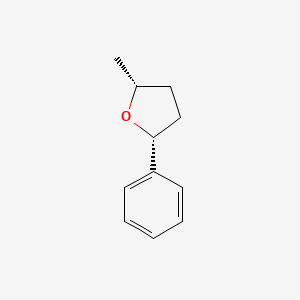
![4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B15210598.png)


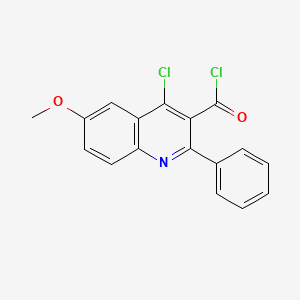
![5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15210630.png)
